molecular formula C16H13NO2 B2823794 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde CAS No. 338416-80-1

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

Cat. No.: B2823794
CAS No.: 338416-80-1
M. Wt: 251.285
InChI Key: QGCSITWXJMWQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a heterocyclic compound with the molecular formula C16H13NO2 It is a derivative of indole, a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based biological pathways and their roles in cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15NO2\text{C}_{16}\text{H}_{15}\text{NO}_2

This compound features an indole ring system with a phenoxy group and an aldehyde functional group, which are critical for its biological activity.

Indole derivatives like this compound interact with various molecular targets in biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : Indole derivatives can inhibit enzymes involved in cancer cell proliferation and inflammation. For instance, they may target cyclooxygenase (COX) enzymes or other key metabolic pathways that regulate cell growth and inflammatory responses.
  • Receptor Modulation : These compounds can act as ligands for several receptors, influencing signaling pathways related to cell survival and apoptosis. The binding affinity to receptors such as AhR (Aryl hydrocarbon Receptor) has been documented, which is significant in regulating immune responses and cellular detoxification processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The compound's ability to modulate gene expression related to tumor suppression further supports its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This action is mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .
  • Antimicrobial Activity : In a comparative study against common bacterial strains, the compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics like ampicillin.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
1-Methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehydeSimilar structure with methyl substitutionModerateHighLow
2-(4-chlorophenoxy)-1H-indole-3-carbaldehydeChlorine instead of methylLowModerateModerate

The unique substitution pattern of this compound enhances its biological activity compared to similar compounds.

Properties

IUPAC Name

1-methyl-2-phenoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCSITWXJMWQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.